

physical and chemical properties of 2-Chloro-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-5-(trifluoromethyl)benzaldehyde
Cat. No.:	B1662069

[Get Quote](#)

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of **2-Chloro-5-(trifluoromethyl)benzaldehyde** (CAS No. 82386-89-8), a pivotal intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. The document elucidates its core physical and chemical properties, explores its reactivity, details validated synthesis protocols, and discusses its primary applications. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for researchers, chemists, and professionals in drug development and material science.

Introduction and Strategic Importance

2-Chloro-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that has garnered significant attention in synthetic chemistry. Its strategic importance stems from the unique combination of three functional moieties on the benzene ring: an aldehyde, a chloro group, and a trifluoromethyl group.

- **Aldehyde Group:** Serves as a versatile chemical handle for a multitude of transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds.
- **Trifluoromethyl (-CF₃) Group:** This strongly electron-withdrawing group imparts unique properties to the molecule. In the context of drug design, the -CF₃ group can enhance

metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[\[1\]](#) Its presence significantly influences the reactivity and stability of the entire compound.[\[2\]\[3\]](#)

- Chloro Group: Provides an additional site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for further molecular elaboration. The presence of chlorine is a common feature in many FDA-approved drugs, contributing to their therapeutic efficacy.[\[4\]](#)

This combination makes the compound a highly valuable building block for creating complex, fluorinated molecules with enhanced biological activity, particularly in the pharmaceutical and agrochemical sectors.[\[3\]\[5\]](#)

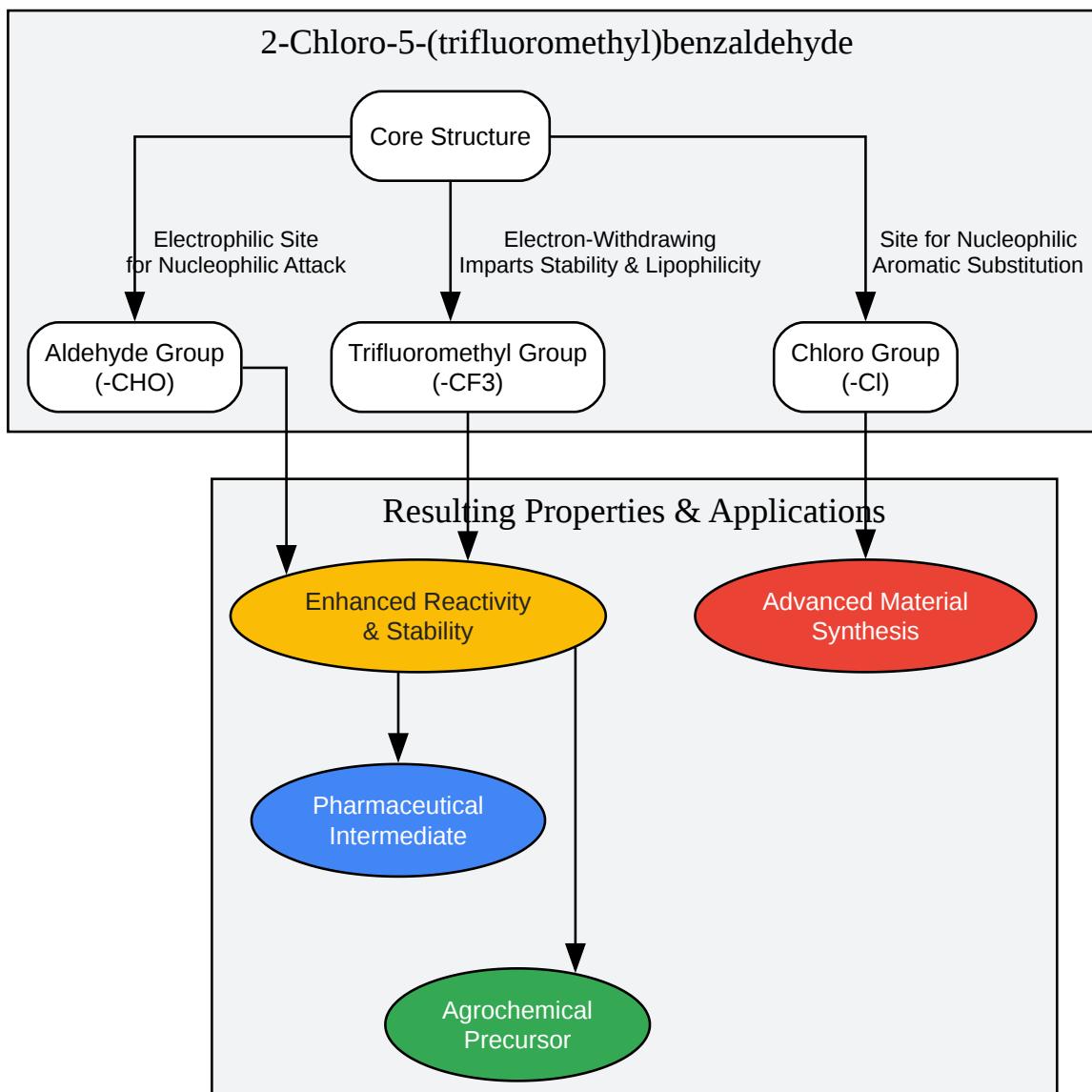
Physicochemical Properties

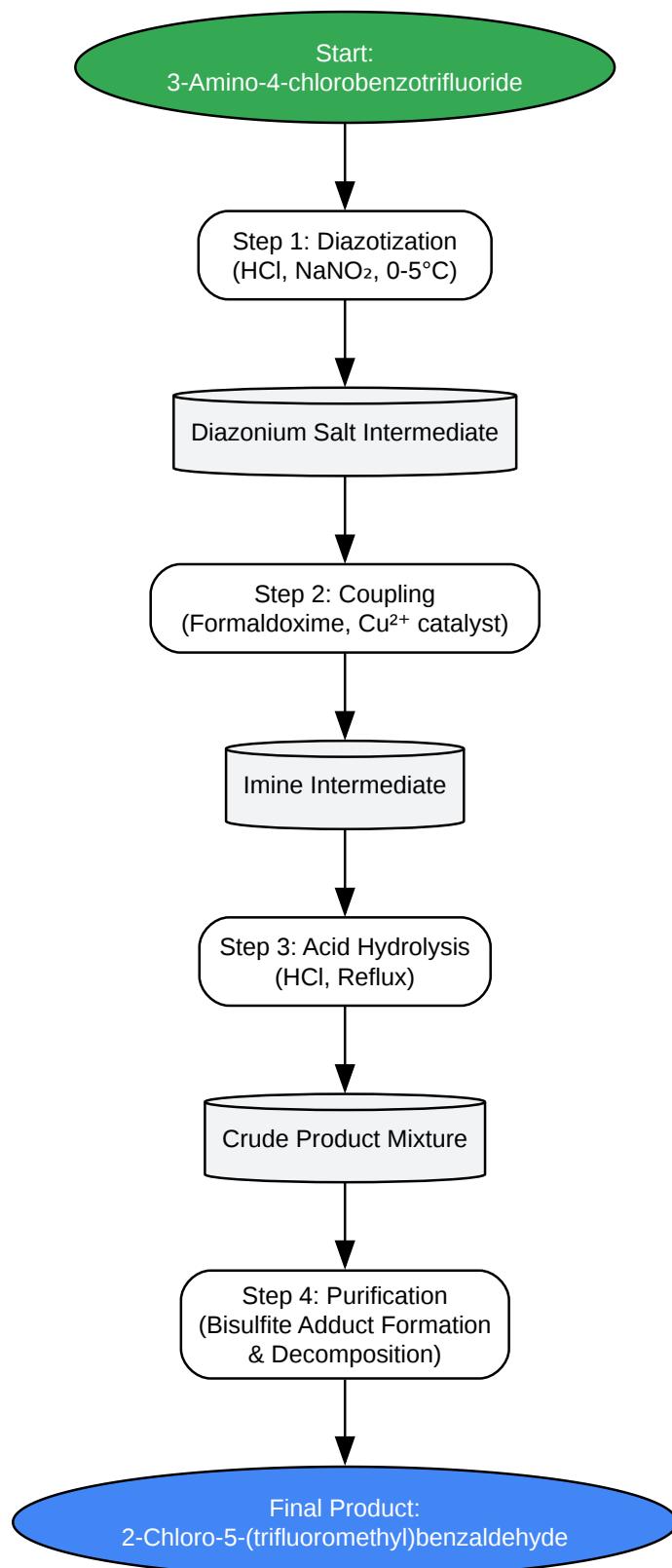
The physical and chemical properties of **2-Chloro-5-(trifluoromethyl)benzaldehyde** are critical for its handling, storage, and application in synthesis. The data presented below is a consolidation from various authoritative sources.

Property	Value	Source(s)
CAS Number	82386-89-8	[2] [6]
Molecular Formula	C ₈ H ₄ ClF ₃ O	[2] [6]
Molecular Weight	208.56 g/mol	[2] [6]
Appearance	White to yellow to green clear liquid	[2] [5]
Boiling Point	97 °C at 15.8 mmHg; 42-44 °C at 1.5 mmHg	[2] [6] [7]
Density	1.435 - 1.45 g/mL at 25 °C	[2] [6]
Refractive Index (n _{20/D})	1.488 - 1.49	[2] [6]
Flash Point	89 °C (192.2 °F) - closed cup	[6]
Purity	≥ 95% (GC)	[2]
Storage Conditions	Store at 2 - 8 °C under an inert atmosphere	[2] [7]

Reactivity Profile and Mechanistic Considerations

The reactivity of **2-Chloro-5-(trifluoromethyl)benzaldehyde** is dominated by the interplay between the electron-withdrawing nature of the -CF₃ and -Cl groups and the electrophilic character of the aldehyde carbonyl carbon.


Carbonyl Group Reactivity


The aldehyde functionality is the primary site for nucleophilic attack. The electron-deficient aromatic ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to reactions with nucleophiles. This is a cornerstone of its utility as a synthetic intermediate.

Aromatic Ring Reactivity

The benzene ring is deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effects of the attached groups.^[2] Conversely, these groups activate the ring for nucleophilic aromatic substitution, although the chloro group is the most likely leaving group under such conditions.

The following diagram illustrates the key structural features that dictate the molecule's reactivity and applications.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbino.com [nbino.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-氯-5-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Chloro-5-trifluoromethylbenzaldehyde CAS#: 82386-89-8 [m.chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-5-(trifluoromethyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662069#physical-and-chemical-properties-of-2-chloro-5-trifluoromethyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com